6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one
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Overview
Description
6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is a heterocyclic compound that contains a pyridine ring fused to a thiazine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable chloroacetyl chloride derivative, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine or alcohol derivatives.
Substitution: Formation of various substituted thiazine derivatives.
Scientific Research Applications
6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. The exact pathways and targets can vary depending on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine ring structure and have been studied for their biological activities.
Imidazo[1,2-b]pyridazine derivatives: These compounds also contain a fused heterocyclic ring system and have shown potential in various applications.
Uniqueness
6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2(3H)-one is unique due to the presence of both a chlorine atom and a thiazine ring, which can impart distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound for research and development .
Properties
Molecular Formula |
C7H5ClN2OS |
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Molecular Weight |
200.65 g/mol |
IUPAC Name |
6-chloro-1H-pyrido[2,3-b][1,4]thiazin-2-one |
InChI |
InChI=1S/C7H5ClN2OS/c8-5-2-1-4-7(10-5)12-3-6(11)9-4/h1-2H,3H2,(H,9,11) |
InChI Key |
QLBCPMOTNUGNJH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC2=C(S1)N=C(C=C2)Cl |
Origin of Product |
United States |
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